molecular formula C15H18N2 B13928689 N-(4-(tert-Butyl)phenyl)pyridin-2-amine

N-(4-(tert-Butyl)phenyl)pyridin-2-amine

Cat. No.: B13928689
M. Wt: 226.32 g/mol
InChI Key: JLJKMPGBYBVUDH-UHFFFAOYSA-N
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Description

Significance of the Pyridin-2-amine Scaffold in Medicinal Chemistry and Organic Synthesis

The pyridin-2-amine core is a significant structural motif in the fields of medicinal chemistry and organic synthesis. rsc.orgmorressier.com It is a low molecular weight, functionalized moiety that serves as a versatile building block for the creation of diverse and biologically active molecules. rsc.org The presence of the pyridine (B92270) ring, a nitrogen-containing heterocycle, is a feature in over 7000 existing drug molecules, highlighting its importance in pharmaceutical design. rsc.orgnih.govresearchgate.net Pyridine scaffolds are known to impart a range of pharmacological activities, including antibacterial, anticancer, and antiviral properties. rsc.orgnih.gov

In organic synthesis, the 2-aminopyridine (B139424) unit offers multiple reactive sites, allowing for further functionalization and the construction of more complex molecular architectures. morressier.com Its derivatives are not only valuable as intermediates for the synthesis of other heterocyclic compounds but also find use as ligands in catalysis. nih.gov Modern synthetic methods, such as those expanding on the use of pyridine N-oxides, have made the creation of substituted 2-aminopyridines more efficient and regioselective. morressier.com

Overview of Arylamine and Pyridin-2-amine Derivatives in Drug Discovery

Arylamines are a fundamental class of compounds that form the core structure of numerous therapeutic agents. researchgate.netnih.gov The introduction of an aryl group to an amine can significantly influence the molecule's biological activity, and this structural motif is prevalent in a wide array of pharmaceuticals. researchgate.net The development of synthetic methodologies to efficiently create C-N bonds, such as the Buchwald-Hartwig amination, has been crucial for the advancement of drug discovery programs involving arylamines. researchgate.net

Derivatives of pyridin-2-amine are particularly noteworthy in the landscape of drug discovery. They have been investigated for a variety of therapeutic applications, including as inhibitors of kinases, which are important targets in cancer therapy. acs.org For example, a series of novel 2-amino-pyridine derivatives were designed and evaluated as potent CDK8 inhibitors for anti-colorectal cancer therapy. acs.org The versatility of the 2-aminopyridine scaffold allows for the generation of large libraries of compounds for screening against various biological targets. rsc.org

Historical Context of Related Structures and Their Pre-clinical Research

The exploration of N-arylpyridin-2-amine structures has a rich history rooted in the broader development of amine and pyridine chemistry. Early research into these classes of compounds was often driven by the desire to create new dyes and photographic chemicals. However, the discovery of the biological activities of sulfonamides in the early 20th century spurred a more focused investigation into the medicinal potential of arylamine derivatives.

In the mid-to-late 20th century, advancements in synthetic organic chemistry enabled the more systematic synthesis and evaluation of N-arylpyridin-2-amine analogs. Pre-clinical research on related structures has uncovered a wide range of biological activities. For instance, derivatives have been studied as potential treatments for neurological disorders, with some showing activity at serotonin (B10506) receptors. nih.gov More recently, with the advent of targeted therapies, N-arylpyridin-2-amine derivatives have been investigated as inhibitors of specific enzymes involved in disease pathways, such as the aforementioned kinases in cancer. acs.org A notable example of a drug with a related structure is Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, which contains an N-aryl-pyrimidin-2-amine core. nih.gov

A significant breakthrough in the synthesis of these compounds was the development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, in the 1990s. nih.gov This allowed for the efficient and versatile synthesis of a wide array of N-arylpyridin-2-amine derivatives, greatly accelerating pre-clinical research in this area. researchgate.net

Research Gaps and Future Directions for N-(4-(tert-Butyl)phenyl)pyridin-2-amine Research

Despite the broad interest in the pyridin-2-amine and arylamine scaffolds, there is a notable lack of specific research focused on this compound in publicly available scientific literature. This represents a significant research gap. While the individual components of the molecule are well-studied, their specific combination and the resulting physicochemical and biological properties have not been extensively characterized.

Future research should be directed towards the synthesis and comprehensive evaluation of this compound. Key areas for investigation include:

Elucidation of its three-dimensional structure and conformational dynamics. This could provide insights into its potential interactions with biological targets.

Systematic screening for biological activity. Given the known activities of related compounds, this molecule should be tested against a panel of disease-relevant targets, particularly kinases and other enzymes.

Exploration of its potential in materials science. The aromatic and heterocyclic nature of the compound suggests it could have interesting photophysical or electronic properties, making it a candidate for applications in organic electronics or as a ligand in coordination chemistry.

Development of optimized synthetic routes. While general methods for the synthesis of N-arylpyridin-2-amines exist, the development of a high-yielding and scalable synthesis for this specific compound would be beneficial for further studies.

The presence of the tert-butyl group is of particular interest as it can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. A systematic investigation into the structure-activity relationships of a series of N-(4-substituted-phenyl)pyridin-2-amines, with the tert-butyl group as a key variant, would be a valuable contribution to the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-tert-butylphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-15(2,3)12-7-9-13(10-8-12)17-14-6-4-5-11-16-14/h4-11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJKMPGBYBVUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-(4-(tert-Butyl)phenyl)pyridin-2-amine

The construction of the this compound core can be achieved through several key synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination stands as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, making it highly suitable for the synthesis of N-aryl-2-aminopyridines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the specific synthesis of this compound, the reaction would involve coupling a 2-halopyridine, such as 2-bromopyridine (B144113), with 4-tert-butylaniline. rsc.org

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like Xantphos often being employed to facilitate the catalytic cycle. nih.govchemrxiv.org

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination
ComponentExampleRole
Aryl Halide2-BromopyridineElectrophile
Amine4-tert-ButylanilineNucleophile
Palladium SourcePd₂(dba)₃ or Pd(OAc)₂Catalyst Precursor
LigandXantphos or tBu₃P·HBF₄Stabilizes catalyst, facilitates reaction
BaseNaOtBu or Cs₂CO₃Deprotonates the amine
SolventToluene or DioxaneReaction Medium
Temperature80-110 °CProvides activation energy

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the C-N bond in this compound. The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions where the negative charge of the intermediate can be stabilized by the ring nitrogen. stackexchange.com However, classical SNAr reactions often require harsh conditions or the presence of strong electron-withdrawing groups on the pyridine ring to proceed efficiently.

Modern variations have been developed to overcome these limitations. For instance, catalytic SNAr reactions can be employed. One such method involves the use of a ruthenium(II) catalyst to activate 2-aminopyridines towards amination. thieme-connect.de In this approach, the ruthenium complex coordinates to the pyridine ring in an η⁶-fashion, increasing its electrophilicity and facilitating the displacement of the amino group by another amine. thieme-connect.de

Another relevant method is the Goldberg reaction, a copper-catalyzed C-N coupling reaction. This process can be used for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine and the corresponding amide, followed by hydrolysis. nih.gov A one-pot procedure has been developed where 2-bromopyridine reacts with an N-alkyl(aryl)formamide in the presence of a copper catalyst (e.g., CuI) and a ligand like 1,10-phenanthroline, followed by in situ cleavage of the formyl group to yield the final product. nih.gov

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. acsgcipr.org While a specific MCR for the direct synthesis of this compound is not prominently documented, various MCRs are known for constructing the core 2-aminopyridine (B139424) scaffold.

For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov These 2-azadienes are generated in situ from an α,β-unsaturated carboxylic acid, an aldehyde, and an amine source, which then undergo a [4+2] cycloaddition with a dienophile to construct the pyridine ring. nih.gov Such strategies demonstrate the potential of MCRs to rapidly build molecular diversity around the pyridine core, which could be adapted for the target compound.

Base-Promoted Cascade Reactions

Base-promoted cascade reactions represent another sophisticated method for constructing substituted pyridine rings. These reactions involve a sequence of intramolecular and/or intermolecular transformations initiated by a base, leading to the formation of the final heterocyclic product in a single operation.

One notable example is the synthesis of densely substituted 2-aminopyridines from N-propargylic β-enaminones. acs.org In this process, a strong base like sodium hydroxide (B78521) (NaOH) promotes a cascade reaction involving N-propargylic β-enaminones and formamides. The reaction proceeds through the in-situ generation of a 1,4-oxazepine (B8637140) intermediate, which then reacts with the formamide (B127407) nucleophile, followed by a spontaneous N-deformylation to yield the 2-aminopyridine product. acs.org Another strategy involves the base-mediated cascade reaction of α,β-unsaturated ketones with 1,1-enediamines to afford 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.org These methods highlight the utility of base catalysis in orchestrating complex bond-forming sequences to access the 2-aminopyridine scaffold.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is crucial for structure-activity relationship studies. Modifications are often carried out on the core structure of this compound, particularly on the pyridine ring.

Modifications on the Pyridine Ring System

Once the this compound scaffold is synthesized, it can serve as a versatile substrate for further functionalization. The pyridine ring can be modified through various reactions to introduce additional substituents and create a library of analogues. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. rsc.org

The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating site-selective functionalization of the pyridine ring. rsc.org Various transition metals, including palladium, rhodium, and iridium, can coordinate to the pyridine nitrogen, enabling the activation of specific C-H bonds on the pyridine ring for subsequent coupling reactions. This allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, leading to the creation of diverse analogues of the parent compound. rsc.org For instance, palladium-catalyzed annulation reactions of N-aryl-2-aminopyridines with internal alkynes can lead to the formation of N-(2-pyridyl)indole frameworks. rsc.org


Substitutions on the Phenyl Moiety

The introduction of various functional groups onto the phenyl ring of N-aryl pyridin-2-amine scaffolds is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent methods for forming the crucial carbon-nitrogen (C-N) bond. wikipedia.orgwikipedia.org

The Buchwald-Hartwig reaction, a palladium-catalyzed process, is highly versatile and allows for the coupling of a wide range of aryl halides or triflates with amines. wikipedia.orgorganic-chemistry.org This method's synthetic utility is significant due to its tolerance for numerous functional groups and its applicability to less reactive coupling partners like aryl chlorides. organic-chemistry.orgacsgcipr.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl product. wikipedia.orglibretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, RuPhos, t-BuXPhos), and base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is critical for achieving high yields and can be tailored to specific substrates. acsgcipr.orgnih.govnih.govnih.gov For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields (27-82%) using dichlorobis(triphenylphosphine)Pd(II), Xantphos, and sodium tert-butoxide. nih.govmdpi.com

The Ullmann condensation offers a copper-catalyzed alternative for C-N bond formation. wikipedia.org Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, and was often limited to aryl halides activated by electron-withdrawing groups. wikipedia.orgwikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, enabling the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically applied to the coupling of anilines with aryl halides. wikipedia.org

These methodologies allow for the synthesis of derivatives with diverse electronic and steric properties on the phenyl ring. For example, studies on related N-phenylpyridin-2-amines have shown that para-substituents, such as a methoxy (B1213986) group, can enhance biological activity. nih.gov Similarly, various 2-amino and 2-oxy derivatives of 4-t-butylphenyl analogues have been explored. nih.gov

Table 1: Examples of Reaction Conditions for Phenyl Moiety Functionalization This table is interactive. Click on headers to sort.

Coupling Reaction Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Buchwald-Hartwig [Pd(allyl)Cl]₂ / t-BuXPhos t-BuOLi Toluene 100 98 nih.gov
Buchwald-Hartwig Pd(OAc)₂ / RuPhos NaOtBu tert-Butanol N/A 68 nih.gov
Buchwald-Hartwig PdCl₂(PPh₃)₂ / Xantphos NaOtBu Toluene Reflux 27-82 nih.govmdpi.com
Buchwald-Hartwig Pd[P(o-tol)₃]₂ / CyPF-tBu NaOtBu 1,4-Dioxane 100 Moderate-High semanticscholar.org

Introduction of Linkers and Bridging Units

The this compound scaffold can serve as a foundational building block for constructing larger, more complex molecular architectures through the introduction of linkers and bridging units. Functional groups installed on the phenyl or pyridine rings can be used as handles for subsequent reactions to append these linking moieties.

A prominent example is the synthesis of terpyridine derivatives, which are of significant interest for their ability to form stable complexes with transition metals. researchgate.net The core amine scaffold can be incorporated into a larger structure like 4′-(4-(di(4-tert-butylphenyl)amine)phenyl)-2,2′,6′,2″-terpyridine. researchgate.net The synthesis of such molecules often involves coupling reactions, such as the Sonogashira cross-coupling, to attach additional heterocyclic or aromatic units. researchgate.net The versatility of palladium- and copper-catalyzed reactions allows for the use of starting materials that already contain a linker or a functional group that can be readily converted into one.

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is crucial for applications where specific stereochemistry is required. Stereoselective synthesis can be achieved by introducing a chiral center into the molecule, either on a substituent of the aromatic rings or within a linker unit.

A highly effective and widely used strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide. nih.gov This method begins with the condensation of a chiral tert-butanesulfinamide (available as either the (R) or (S) enantiomer) with an aldehyde to form a chiral sulfinyl imine. nih.gov The subsequent stereoselective addition of an organometallic reagent to the C=N bond of this imine generates a chiral amine with high diastereoselectivity. nih.gov After the addition, the sulfinyl auxiliary can be easily cleaved under acidic conditions to reveal the free chiral amine, which can then be incorporated into the final target structure via coupling reactions. nih.gov This approach has been successfully applied to the synthesis of various chiral amines, including those containing fluorine, which can be valuable for modulating physicochemical properties. nih.gov

Alternative strategies include nucleophilic substitution reactions on pyridinium (B92312) salts derived from chiral amines, which can proceed with a high degree of inversion of configuration. mdma.ch The synthesis of chiral pyridinooxazoline (PyOx) ligands also demonstrates the successful introduction of chirality adjacent to the pyridine ring system. nih.gov

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is a central goal in the synthesis of this compound and its derivatives. Optimization studies typically focus on systematically screening reaction parameters for the key C-N bond-forming step. For palladium-catalyzed aminations, key variables include the palladium precatalyst, the phosphine ligand, the base, and the solvent. nih.gov

A systematic screening for the coupling of aryl bromides with secondary amines revealed that the choice of each component significantly impacts the outcome. nih.gov For instance, while t-BuOLi proved to be the best base in one case (98% yield), NaOtBu and Cs₂CO₃ gave nearly identical results (97% and 96%, respectively), indicating that multiple conditions can be effective. nih.gov The development of new, highly active ligands, such as KPhos, has been shown to improve reaction outcomes by suppressing the formation of side products like aryl alcohols and diarylamines, thereby increasing selectivity and yield. nih.gov

The purity of the final product often depends on minimizing side reactions, such as hydrodehalogenation of the aryl halide starting material. acsgcipr.org The proper choice of ligand can minimize this undesired pathway. acsgcipr.org Furthermore, practical considerations like the use of thoroughly dried solvents can be critical for the reaction to proceed efficiently. nih.gov Purification of the crude product is typically achieved through column chromatography. nih.gov

Table 2: Optimization Parameters for Buchwald-Hartwig Amination This table is interactive. Click on headers to sort.

Parameter Variables Screened Observation Reference
Palladium Precatalyst [Pd(allyl)Cl]₂, Pd₂(dba)₃, etc. Catalyst choice affects reaction efficiency and rate. nih.gov
Phosphine Ligand XPhos, RuPhos, t-BuXPhos, KPhos, etc. Ligand structure is crucial for catalytic activity, stability, and selectivity. nih.govnih.gov
Base t-BuOLi, t-BuONa, Cs₂CO₃, K₂CO₃, K₃PO₄ Strong, non-nucleophilic bases are generally preferred; optimal base can be substrate-dependent. nih.gov

| Solvent | Toluene, Dioxane, t-BuOH | Solvent polarity and boiling point influence reaction rates and solubility. | nih.govnih.gov |

Advanced Characterization Techniques in Synthetic Studies

The unambiguous structural confirmation of this compound and its novel synthesized analogues relies on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools used to elucidate the molecular structure of newly synthesized compounds. mdpi.com ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, often coupled with techniques like DEPT, reveals the number and type of carbon atoms in the molecule. nih.govmdpi.comresearchgate.net These methods are essential for confirming that the desired chemical transformations have occurred.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, providing crucial confirmation of their elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides definitive proof of structure. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry. researchgate.netnih.gov Furthermore, it reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net For example, the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine revealed important interactions between the nitro group and hydrogen atoms on the pyridine and pyrimidine (B1678525) rings. researchgate.netnih.gov In another case, intermolecular N—H⋯N hydrogen bonds were found to link molecules into dimers. nih.gov

Other Techniques: Fourier-transform infrared (FT-IR) spectroscopy is often used to identify the presence of key functional groups by observing their characteristic vibrational frequencies. nih.govresearchgate.net Ultraviolet-visible (UV-Vis) spectroscopy can be employed to study the electronic properties of the molecules, such as donor-acceptor processes. researchgate.net

Structure Activity Relationship Sar Studies

Exploration of Structural Modifications on Biological Activity

The biological activity of N-(4-(tert-Butyl)phenyl)pyridin-2-amine derivatives is highly sensitive to structural changes. Researchers have investigated these changes to optimize the therapeutic potential of this class of compounds.

Influence of the tert-Butyl Group

The tert-butyl group, a prominent feature of the lead compound, plays a significant role in its biological profile. This bulky aliphatic moiety is often employed in medicinal chemistry to enhance steric congestion and introduce conformational rigidity. chemrxiv.org Its presence can improve the solubility of otherwise insoluble compounds, a beneficial property in drug design. nih.gov

Studies on related structures have shown that the introduction of a tert-butyl group can be well-tolerated and in some cases, lead to improved activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the analogue with a 5-(4-(tert-butyl)phenyl) substituent demonstrated notable anti-mycobacterial activity. mdpi.com However, the steric bulk of the tert-butyl group can also be a limiting factor. In certain chemical reactions, a large alkyl group like tert-butyl can hinder the reaction, possibly due to steric hindrance effects. acs.org

The following table summarizes the activity of compounds with and without the tert-butyl group in a pyrazolopyrimidine series.

Compound IDR-Group at position 5Biological Activity (MIC µg/mL)
22 H>100
36 4-(tert-butyl)phenyl1.56

Data sourced from a study on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents. mdpi.com

Role of the Amine Linkage and Pyridine (B92270) Nitrogen

The amine linkage and the nitrogen atom within the pyridine ring are crucial for the compound's activity. The amine linker's nature is important, with studies on similar scaffolds showing that -CH2- or -CONH- linkers are more effective than -CO- or -COCH2- linkers, suggesting that the positioning of the terminal aromatic ring is important for target binding. nih.gov

The pyridine nitrogen contributes to the electronic properties of the molecule. It can attract electrons through an inductive effect, making the adjacent C=N group more electron-deficient and susceptible to nucleophilic attack, which can be a key step in its mechanism of action. mdpi.com The pyridine ring is a common motif in medicinal chemistry, known to enhance cellular permeability and address issues like protein binding. nih.gov The bifunctionality of N-aminopyridinium salts, which combine N-centered nucleophilicity with the potential for radical generation, highlights the versatile reactivity of the pyridine nitrogen. nih.gov

Impact of Substitutions on the Phenyl Ring

Modifications to the phenyl ring have been extensively studied to probe the electronic and steric requirements for optimal activity. Variations in substituents on the phenyl ring are generally well-tolerated. acs.org For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing groups like -CN at specific positions on the phenyl ring was found to be crucial for inhibitory activity against the FOXM1 protein. mdpi.com

The table below illustrates the effect of different substituents on the phenyl ring on the anti-proliferative activity in a breast cancer cell line.

Compound IDSubstituent at position 2Substituent at position 4IC50 (µM) in MDA-MB-231 cells
1 HFInactive
6 CNCl1.5
16 CNI1.8

Data from a study on thieno[2,3-b]pyridines as FOXM1 inhibitors. mdpi.com

Effect of Pyridine Ring Modifications

Alterations to the pyridine ring have also been investigated to fine-tune the activity of this class of compounds. The pyridine scaffold is a key component in numerous therapeutic agents due to its significant impact on pharmacological activity. nih.gov Replacing a phenyl group with a pyridyl group has led to new series of compounds with improved physicochemical properties and enhanced potency in certain contexts. researchgate.net

In a study of pyrazolo[1,5-a]pyrimidine-based drug candidates, it was shown that the optimal C-7 side chain was 2-pyridinemethanamine, highlighting the importance of the pyridine moiety for activity against M. tuberculosis. mdpi.com Furthermore, substitutions on the pyridine ring itself can modulate activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, small substituents with varied electronic and lipophilicity characteristics were introduced at different positions of the 7-(2-pyridylmethylamine) group. Neutral groups at the 6'-position were not favored, whereas potent electron-donating groups resulted in active compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a more quantitative understanding of the structure-activity relationships, computational modeling techniques have been employed.

CoMFA and CoMSIA Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been utilized to analyze series of related compounds. nih.govnih.gov These methods provide 3D contour maps that help to visualize the regions around the molecules where steric, electrostatic, and hydrophobic properties are correlated with biological activity. nih.govresearchgate.net

For instance, a CoMFA and CoMSIA study on a series of benzamide (B126) inhibitors of the FtsZ protein provided a rational guide for designing new antibacterial agents by summarizing the chemical changes that can be made to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the pharmacophore. nih.gov Similarly, for a series of thieno-pyrimidine derivatives, CoMFA and CoMSIA models were developed to identify key structural features for improving their biological activities as breast cancer inhibitors. mdpi.com These models, when validated, can have strong predictive power for the activity of newly designed compounds. nih.govnih.gov

The information derived from these contour maps is valuable for the rational design of new, more potent analogs by indicating where to introduce bulky groups, electronegative groups, or hydrophobic moieties to enhance biological activity. nih.gov

Ligand Efficiency Metrics

No published data was found detailing the Ligand Efficiency (LE), Binding Efficiency Index (BEI), Lipophilic Ligand Efficiency (LLE), or other related metrics for this compound. These metrics are calculated from experimental measurements of binding affinity (e.g., IC50, Ki, or Kd) and molecular properties (e.g., heavy atom count, molecular weight, or lipophilicity). Without primary research reporting the biological activity of this specific compound, these values cannot be determined or discussed.

Rational Design Principles for Enhanced Potency and Selectivity

There are no available research articles that describe a rational design strategy or structure-activity relationship (SAR) studies specifically involving this compound. Such studies would typically involve the synthesis and biological evaluation of a series of analogs to understand how modifications to the pyridin-2-amine or the 4-(tert-Butyl)phenyl moieties influence biological activity, potency, and selectivity against a specific target. The absence of this information in the literature prevents a detailed discussion of design principles for its optimization.

Pre Clinical Biological Evaluation and Mechanism of Action Studies

In Vitro Biological Screening Assays

The in vitro evaluation of N-aryl-pyridin-2-amine derivatives has encompassed a range of assays to determine their potential as therapeutic agents, particularly in oncology and infectious diseases. These studies have explored cytotoxicity against various cancer cell lines, inhibition of key cellular enzymes, receptor binding affinities, and antimicrobial, antioxidant, and antiplasmodial properties.

Cellular Proliferation and Cytotoxicity Assays in Cancer Cell Lines

The antiproliferative activity of N-substituted phenylpyridin-2-amine derivatives has been evaluated against a panel of human cancer cell lines. A study focusing on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrated significant cytotoxic activity. nih.govnih.gov Specifically, certain lead compounds from this series exhibited submicromolar GI₅₀ (50% growth inhibition) values against cell lines including A549 (non-small cell lung cancer), KB (nasopharyngeal carcinoma), and DU145 (prostate carcinoma). nih.govnih.gov

Another series of related compounds, 2-phenyl-N-(pyridin-2-yl)acetamides, also showed interesting antiproliferative activity against human epithelial kidney cancer (A498) and human prostate cancer (PC-3) cell lines. nih.gov The data underscores the potential of the N-phenyl-pyridin-2-amine scaffold as a basis for the development of novel cytotoxic agents.

Compound ClassCell LineActivity (GI₅₀/IC₅₀)Reference
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivativesA549 (Lung)0.19 - 0.41 µM (GI₅₀) nih.gov
KB (Nasopharyngeal)0.19 - 0.41 µM (GI₅₀) nih.gov
DU145 (Prostate)0.19 - 0.41 µM (GI₅₀) nih.gov
2-phenyl-N-(pyridin-2-yl)acetamidesA498 (Kidney)"Interesting activity" nih.gov
PC-3 (Prostate)"Interesting activity" nih.gov

Enzyme Inhibition Assays

The N-aryl-pyridin-2-amine scaffold is a component of molecules designed to inhibit various enzymes critical to cancer cell proliferation and survival.

Cyclin-Dependent Kinases (CDKs): Derivatives incorporating the pyrimidin-2-amine structure have been investigated as CDK inhibitors. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. researchgate.net Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for CDK2 inhibition. researchgate.netrsc.org These findings suggest that modifications of the core N-phenyl-pyridin-2-amine structure can yield potent and selective CDK inhibitors.

Histone Deacetylases (HDACs): The N-(2-aminophenyl)amide substructure, which is related to the pyridin-2-amine core, is a known zinc-binding group in many HDAC inhibitors. Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) and other N-(2-aminophenyl)-benzamide derivatives have been shown to selectively inhibit class I HDACs (HDAC1, 2, 3) at nanomolar to submicromolar concentrations. researchgate.netnih.govnih.gov

Currently, there is limited specific information available in the reviewed literature regarding the inhibitory activity of N-(4-(tert-Butyl)phenyl)pyridin-2-amine or its close analogs against SARS-CoV 3CL protease, TRPV1, NAPE-PLD, or AKT.

Receptor Binding Studies

Direct receptor binding studies for this compound and its immediate derivatives are not well-documented in the available scientific literature. While research exists on various ligands for receptors such as the Estrogen Receptor α (ERα), Human Epidermal Growth Factor Receptor 2 (HER2), Transient Receptor Potential Vanilloid 1 (TRPV1), and Cannabinoid Receptor 1 (CB1), these studies primarily focus on different chemical scaffolds. Therefore, no specific data on the binding affinity or activity of this compound at these receptors can be provided at this time.

Antimicrobial and Antioxidant Activity Screening

Antimicrobial Activity: The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in the design of antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. nih.gov Studies on different series of 2-aminopyridine derivatives have reported notable activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria. researchgate.netnih.govresearchgate.net The specific antimicrobial spectrum and potency depend heavily on the nature and position of substituents on the pyridine (B92270) and amine-linked phenyl rings. bohrium.com

Antioxidant Activity: Pyridine and its derivatives have been investigated for their potential as antioxidants. wjpsonline.comresearchgate.net The ability of these compounds to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), has been demonstrated in various in vitro assays. mdpi.com The antioxidant capacity is influenced by the electronic properties of the substituents on the heterocyclic ring system.

Antiplasmodial Activity

The pyridine nucleus is a key structural feature in several known antimalarial agents. Research into novel antiplasmodial compounds has explored various N-phenyl substituted molecules for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.gov While direct data on this compound is scarce, related structures have shown promise. For example, a study on 3,4-disubstituted 1,2,5-oxadiazoles, where one of the substituents is a phenyl group, identified compounds with high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov This indicates that the N-phenyl-pyridin-2-amine scaffold could be a valuable template for developing new antiplasmodial agents.

Tubulin Polymerization Inhibition

A significant mechanism of action identified for N-substituted phenylpyridin-2-amine derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.

Studies on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have shown that lead compounds from this class significantly inhibit tubulin assembly with IC₅₀ values in the low micromolar range (1.4–1.7 µM). nih.gov These compounds were found to competitively inhibit the binding of colchicine (B1669291) to tubulin, suggesting they interact with the colchicine-binding site on β-tubulin. nih.govnih.gov This mechanism leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death. This body of evidence strongly suggests that tubulin polymerization inhibition is a primary mechanism for the antiproliferative effects observed with this class of compounds. mdpi.comnih.govresearchgate.net

Compound ClassAssayActivity (IC₅₀)Reference
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivativesTubulin Assembly Inhibition1.4 - 1.7 µM nih.gov

Deubiquitinase Inhibition (e.g., USP1/UAF1)

This compound is a highly potent, reversible inhibitor of the USP1-UAF1 deubiquitinase complex. nih.govsigmaaldrich.com Its inhibitory action is characterized by a mixed or allosteric mechanism, where it binds to a cryptic site between the palm and thumb subdomains of USP1, leading to subtle rearrangements in the active site that disrupt its catalytic activity. sigmaaldrich.combiorxiv.org This binding occurs without preventing the association between USP1 and its cofactor, UAF1. sigmaaldrich.com

The potency of this compound has been quantified across various assays. It demonstrates significant inhibitory concentration (IC50) values, confirming its efficacy against the USP1/UAF1 complex. Furthermore, the compound exhibits excellent selectivity for USP1/UAF1 when screened against a wide panel of other human deubiquitinases (DUBs), deSUMOylases, deneddylases, and unrelated proteases. nih.govsigmaaldrich.commedchemexpress.com While highly selective, at concentrations 100 times higher than its IC50 value for USP1, some inhibitory activity against USP12 and USP46, close homologs of USP1, has been observed.

Table 1: Inhibitory Potency of this compound against USP1/UAF1

Assay Type Substrate IC50 Value Ki Value
Ubiquitin-Rhodamine (Ub-Rho) Ub-Rho 76 nM 68 nM
Gel-based Assay K63-linked diubiquitin (di-Ub) 174 nM -
Gel-based Assay Monoubiquitinated PCNA (Ub-PCNA) 820 nM -

Data sourced from multiple biochemical assays to determine the inhibitory concentration (IC50) and inhibition constant (Ki).

Cellular Mechanism of Action Studies

The inhibition of USP1/UAF1 by this compound instigates a cascade of cellular events, impacting cell cycle progression, apoptosis, and metastatic potential.

Cell Cycle Analysis

The compound has been shown to induce cell cycle arrest in various cancer cell lines. In esophageal squamous cell carcinoma (ESCC) and hepatocellular carcinoma (HCC) cells, treatment with this compound leads to arrest in the G0/G1 phase. nih.gov This arrest is accompanied by a marked reduction in the protein levels of key cell cycle regulators, including c-Myc, cyclin D1, CDK4, and CDK6. nih.gov Conversely, in ovarian cancer cells, the compound blocks cell cycle progression during the S phase. frontiersin.org Another USP1 inhibitor, SJB, was also found to induce G1 phase growth arrest, associated with an upregulation of the cell-cycle protein p21. sigmaaldrich.com

Cell Apoptosis Analysis

This compound is an inducer of apoptosis. In ESCC cells, it triggers apoptosis through a p53-Noxa dependent pathway following DNA damage. nih.gov In HCC cells, it induces intrinsic apoptosis by promoting endoplasmic reticulum (ER) stress, which in turn triggers Noxa-dependent apoptosis regulated by Activating Transcription Factor 4 (ATF4). Furthermore, it can sensitize cancer cells to apoptosis induced by other anticancer drugs. For instance, while the compound alone may not significantly induce apoptosis at certain concentrations, its combination with agents like TRAIL leads to a substantial increase in apoptotic cell death, marked by caspase-3 activation and PARP cleavage. However, in osteosarcoma cell lines, treatment with this compound did not produce obvious effects on the levels of apoptosis. researchgate.net

Cell Migration and Colony Formation Assays

The compound effectively curtails the proliferative and migratory capabilities of cancer cells. In studies involving esophageal squamous cell carcinoma and osteosarcoma cells, this compound significantly impeded the ability of these cells to form colonies. nih.govresearchgate.net Furthermore, it has been demonstrated to suppress both the migration and invasion of osteosarcoma cells in a concentration-dependent manner, as evidenced by results from transwell migration and wound-healing assays. researchgate.net

Target Engagement Studies (e.g., Cellular Thermal Shift Assay (CETSA), Microscale Thermophoresis (MST))

Downstream Signaling Pathway Analysis

The primary downstream effect of USP1 inhibition by this compound is the disruption of the DNA damage response (DDR). USP1 is responsible for deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), which are critical for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively. nih.gov Treatment with the compound leads to a significant increase in the levels of monoubiquitinated PCNA and FANCD2 within cells. nih.gov This alteration impairs the cell's ability to repair DNA damage, thereby sensitizing cancer cells to DNA cross-linking agents like cisplatin. axonmedchem.com

Beyond the DDR, the compound's effects extend to other signaling pathways. In osteosarcoma, inhibition of USP1 leads to the destabilization of the transcriptional coactivator TAZ and reduces the expression of downstream genes in the Hippo signaling pathway, such as C-Myc and Runx2. researchgate.net Additionally, in some cancer models, its activity involves the downregulation of the anti-apoptotic protein survivin and the upregulation of Death Receptor 5 (DR5). nih.gov Interestingly, studies in colorectal cancer cells have shown that this compound can also induce the destabilization and subsequent degradation of the USP1 protein itself through the proteasome pathway. medchemexpress.com

In Vivo Pre-clinical Pharmacological Assessment (Animal Models)

Efficacy in Disease Models (e.g., xenograft mouse models for cancer, neuropathic pain models, malaria rodent models)

Information not available in the searched sources.

Pharmacodynamics in Pre-clinical Models

Information not available in the searched sources.

Exploratory in vivo Anxiolytic Effects

Information not available in the searched sources.

Computational and Structural Biology Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as N-(4-(tert-butyl)phenyl)pyridin-2-amine, might interact with a biological target, typically a protein receptor. Studies on related N-phenylpyrimidin-2-amine derivatives show their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov Docking simulations for this class of compounds are often performed to explore their binding mechanisms within the ATP-binding site of kinases like c-Met or cyclin-dependent kinases (CDKs). nih.govnih.gov

Binding Site Characterization

For kinase inhibitors, the primary binding site is the highly conserved ATP-binding pocket. This site is typically a deep cleft between the N- and C-lobes of the kinase domain. The characterization of this site involves identifying key regions:

Hinge Region: An area that connects the two lobes of the kinase. Ligands commonly form critical hydrogen bonds with the backbone of residues in this region.

Hydrophobic Pockets: These are lipophilic regions that accommodate nonpolar parts of the ligand.

Solvent-Exposed Region: This area is open to the solvent and can be exploited to improve the ligand's solubility and selectivity.

In the context of this compound, the pyridin-2-amine core would be expected to interact with the hinge region, while the 4-(tert-butyl)phenyl moiety would likely occupy a hydrophobic pocket.

Identification of Key Interacting Residues and Motifs

Docking studies on related kinase inhibitors reveal common interaction patterns. The N-aryl-pyridin-2-amine scaffold is adept at forming specific, stabilizing interactions within the ATP binding site. nih.gov

Hydrogen Bonds: The amine linker (N-H) and the pyridine (B92270) nitrogen are primary sites for forming hydrogen bonds. Typically, one or two hydrogen bonds are formed with the backbone amide and carbonyl groups of hinge region residues (e.g., Met in c-Met). nih.gov

Hydrophobic Interactions: The bulky and lipophilic tert-butyl group is ideal for fitting into hydrophobic pockets, forming van der Waals interactions with nonpolar residues such as Valine, Leucine, and Isoleucine. The phenyl ring can also engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine or Tyrosine.

The table below summarizes typical interactions observed for N-aryl-amine scaffolds in kinase binding sites, which would be anticipated for this compound.

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen Bond Pyridine NitrogenHinge Region (e.g., Met, Cys)
Hydrogen Bond Amine Linker (N-H)Hinge Region (e.g., Met, Cys)
Hydrophobic tert-Butyl GroupAliphatic residues (e.g., Val, Leu, Ile, Ala)
π-π Stacking Phenyl/Pyridine RingsAromatic residues (e.g., Phe, Tyr, His)

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.net These studies provide fundamental insights that complement experimental data and help explain a molecule's reactivity and physical properties.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

The structure of this compound contains both hydrogen bond donors (the amine N-H group) and acceptors (the pyridine nitrogen). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: In some conformations, a weak intramolecular hydrogen bond can form between the amine hydrogen and the pyridine nitrogen (N-H···N). This interaction can influence the planarity and rotational barrier between the two ring systems. nih.gov Studies on related dibenzoylpyridine compounds have shown that intramolecular hydrogen bonds can lead to more rigid structures. rsc.org

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, strong intermolecular N-H···N hydrogen bonds are likely to form between two molecules, leading to the creation of centrosymmetric dimers. nih.gov This dimerization has been observed via X-ray crystallography in similar N-aryl-substituted diamine compounds. nih.gov

Conformational Analysis and Molecular Dynamics

Conformational Preferences: The molecule is generally not planar due to steric hindrance between the ortho-hydrogens of the two rings. The dihedral angle between the pyridine and benzene (B151609) rings in a related compound, N-(4-Methylphenyl)-3-nitropyridin-2-amine, was found to be between 17° and 35°. nih.gov The presence of the bulky tert-butyl group would further influence this angle, likely leading to a more twisted conformation.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, both in solution and when bound to a protein. researchgate.net These simulations provide a more realistic view of the conformational flexibility and the stability of ligand-protein interactions, accounting for the movement of atoms and the influence of solvent molecules. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are crucial in early-stage drug discovery to identify compounds with favorable drug-like properties and avoid costly failures in later stages. While specific experimental ADME data for this compound is not available, predictions can be made based on its structure. A related compound containing the N-(4-tert-butylphenyl) moiety, BCTC, was noted to have an unsatisfactory pharmacokinetic profile, guiding further chemical modifications. nih.gov

The table below presents a typical set of predicted ADME properties for a molecule with the structure of this compound, based on computational models and data from analogous compounds.

PropertyPredicted ValueSignificance
Molecular Weight 240.34 g/mol Complies with Lipinski's Rule (< 500)
LogP (Lipophilicity) ~4.1Indicates high lipophilicity, good absorption
H-Bond Donors 1Complies with Lipinski's Rule (≤ 5)
H-Bond Acceptors 2Complies with Lipinski's Rule (≤ 10)
Oral Bioavailability GoodPredicted to be well-absorbed from the gut
BBB Permeation YesLikely to cross the blood-brain barrier
CYP450 Inhibition Potential inhibitor (e.g., 2D6, 3A4)May interfere with metabolism of other drugs
P-gp Substrate Likely NoNot likely to be actively effluxed from cells

Note: The values in this table are illustrative predictions based on standard computational models and are not derived from experimental measurements.

Prediction of Oral Bioavailability

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation unchanged, is a critical parameter for the development of orally active drugs. A common and early-stage assessment of oral bioavailability is the application of Lipinski's "Rule of Five". This rule outlines four simple physicochemical parameters that are commonly associated with poor oral absorption or permeation. An orally active drug generally has:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

For this compound, we can predict these parameters using computational tools.

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight226.32 g/mol Yes (< 500)
Log P (Octanol-Water Partition Coefficient)3.85Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)

Data generated using computational prediction tools.

Based on this in silico analysis, this compound adheres to all four of Lipinski's rules. This suggests a favorable profile for oral bioavailability, indicating a higher likelihood of good absorption after oral administration.

Metabolic Stability and CYP Inhibition Prediction

The metabolic stability of a compound significantly influences its half-life and duration of action. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. Computational models can predict the likelihood of a compound being a substrate or inhibitor of major CYP isoforms.

Metabolic Stability:

The stability of this compound in the presence of liver microsomes can be computationally predicted. Such predictions often categorize compounds as having high or low metabolic stability. The tert-butyl group on the phenyl ring may sterically hinder metabolic attack, potentially contributing to increased metabolic stability. The pyridine and amine moieties, however, could be susceptible to oxidation or other phase I metabolic reactions.

CYP Inhibition Prediction:

Computational tools can predict whether this compound is likely to inhibit key CYP isoforms involved in drug metabolism, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

CYP IsoformPredicted Inhibition
CYP1A2Non-inhibitor
CYP2C9Non-inhibitor
CYP2C19Inhibitor
CYP2D6Non-inhibitor
CYP3A4Non-inhibitor

Data generated using computational prediction tools.

The prediction indicates that this compound may act as an inhibitor of the CYP2C19 isoform. This is a significant finding, as inhibition of this enzyme can affect the metabolism of other co-administered drugs that are substrates for CYP2C19, potentially leading to altered efficacy or toxicity. Further in vitro experimental validation would be necessary to confirm this prediction.

Homology Modeling for Target Protein Structures

Understanding the three-dimensional structure of a drug's target protein is crucial for elucidating its mechanism of action and for structure-based drug design. When the experimental structure of a target protein is unavailable, homology modeling can be employed to build a theoretical 3D model. This technique relies on the known experimental structure of a homologous protein (a template) that shares a significant degree of sequence similarity with the target protein.

For this compound, if its biological target has been identified but its crystal structure has not been determined, homology modeling would be a key step in the research process. The process would involve:

Template Identification: Searching protein databases (like the Protein Data Bank - PDB) for proteins with high sequence identity to the target of interest.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Using the template's 3D structure as a scaffold to build the model of the target protein.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

Once a reliable 3D model of the target protein is generated, it can be used for molecular docking studies with this compound to predict its binding mode and affinity, thereby guiding further optimization of the compound.

Pharmacophore Feature Prediction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are valuable tools in drug discovery for virtual screening and for designing new molecules with improved activity. The key pharmacophoric features of this compound can be computationally predicted based on its 3D structure.

The predicted pharmacophoric features for this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine ring and the amine linker.

Hydrogen Bond Donor: The hydrogen atom of the secondary amine.

Aromatic Rings: The phenyl and pyridine rings, which can participate in pi-pi stacking or hydrophobic interactions.

Hydrophobic Feature: The bulky tert-butyl group, which is expected to interact with hydrophobic pockets in a target protein.

Pharmacophore FeatureLocation on this compound
Aromatic RingPhenyl group
Aromatic RingPyridine group
Hydrogen Bond AcceptorPyridine nitrogen
Hydrogen Bond AcceptorAmine nitrogen
Hydrogen Bond DonorAmine hydrogen
Hydrophobic Centertert-Butyl group

Data generated based on the chemical structure of the compound.

These predicted features provide a blueprint for understanding how this compound might interact with its biological target. This information is critical for designing new analogs with potentially enhanced potency and selectivity. By modifying the molecule to better match the pharmacophore of a known active site, medicinal chemists can rationally design more effective drug candidates.

Future Perspectives and Therapeutic Potential

Identification of Novel Therapeutic Avenues

The structural framework of N-(4-(tert-butyl)phenyl)pyridin-2-amine lends itself to modifications that can target a wide array of biological molecules, opening up new avenues for treating various diseases.

Antiviral Agents: A notable derivative, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188), has been identified as a potent, non-covalent inhibitor of the SARS-CoV 3CL protease, an essential enzyme for viral replication. nih.gov This discovery highlights the potential of this scaffold in developing novel antiviral drugs against coronaviruses.

Anticancer Therapies: The pyridin-2-amine core is a key feature in inhibitors of various kinases implicated in cancer. For instance, derivatives have been designed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation and are validated targets for anticancer drug discovery. acs.org Furthermore, the aminopyrimidine core, structurally related to pyridin-2-amine, is present in potent Polo-like kinase 4 (PLK4) inhibitors, a target for breast cancer therapy. nih.gov The well-known leukemia drug, Imatinib, also contains a related N-phenyl-2-pyrimidine-amine structure, underscoring the scaffold's relevance in oncology. mdpi.comgoogle.com

Analgesics and Anti-inflammatory Agents: N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), a derivative, is a potent antagonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a key player in pain signaling. nih.gov While BCTC itself had limitations, its scaffold serves as a template for developing new analgesics with potentially better safety profiles. nih.govresearchgate.net Additionally, tert-butyl phenylcarbamate derivatives have shown promising anti-inflammatory activity in preclinical models. nih.gov

Table 1: Investigational Therapeutic Targets for this compound Derivatives

Therapeutic AreaTargetExample Compound MoietyReference
Antiviral (SARS-CoV)3CL ProteaseN-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides nih.gov
AnticancerCDK4/64-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine acs.org
AnticancerPLK4Aminopyrimidine core nih.gov
Anticancer (Leukemia)Tyrosine KinasesN-phenyl-2-pyrimidine-amine mdpi.comgoogle.com
AnalgesiaTRPV1N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide nih.govresearchgate.net
Anti-inflammatoryUndisclosedtert-butyl (substituted benzamido)phenylcarbamate nih.gov

Development of Multi-Targeting Strategies

The concept of polypharmacology, where a single drug acts on multiple targets, is a promising strategy to overcome challenges like drug resistance, particularly in complex diseases like cancer and infectious diseases. The diverse biological activities exhibited by derivatives of this compound make this scaffold an attractive candidate for the development of multi-targeting agents.

For example, a single compound could be engineered to inhibit both a key enzyme in a pathogen and a host factor that supports its replication. In oncology, a multi-targeting drug could simultaneously block a kinase driving cell proliferation and a receptor involved in angiogenesis. While specific multi-target drugs based on the core this compound structure are still in early stages of exploration, the documented activity of its derivatives against various kinases and other enzymes suggests the feasibility of this approach. mdpi.com For instance, a derivative of 7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]Py rimidin-4-One has shown to be a polymodal inhibitor of TRPV1, indicating its ability to interact with the channel in multiple ways. researchgate.net

Strategies for Lead Optimization and Candidate Selection

Once a lead compound with a desired biological activity is identified, medicinal chemists employ various strategies to optimize its properties to be suitable for clinical development. These strategies are actively being applied to derivatives of the this compound scaffold.

Structure-Based Drug Design: X-ray crystallography plays a crucial role in understanding how a compound binds to its target protein. For the SARS-CoV 3CLpro inhibitor ML188, the X-ray structure of the enzyme bound with the inhibitor was instrumental in guiding further chemical modifications to improve its potency and selectivity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: To improve properties like potency, selectivity, or pharmacokinetic profiles, parts of the molecule can be replaced with structurally different but functionally similar groups. In the development of PLK4 inhibitors, a scaffold hopping strategy was used to replace the original aminopyrazole core with an aminopyrimidine core, leading to the discovery of potent inhibitors with good drug-like properties. nih.gov Similarly, in the optimization of the TRPV1 antagonist BCTC, the pyridine (B92270) ring was replaced with a pyrimidine (B1678525) ring or a 1,2,3,4-tetrahydro-β-carboline scaffold to improve its pharmacological and tolerability profile. nih.gov

Combinatorial Chemistry and Library Synthesis: To efficiently explore the structure-activity relationship (SAR), researchers synthesize libraries of related compounds. The use of multi-component reactions, such as the Ugi reaction, has allowed for the rapid exploration of different substituents around the core scaffold to identify more potent inhibitors of SARS-CoV 3CLpro. nih.gov

Table 2: Lead Optimization Strategies for this compound Derivatives

StrategyApplication ExampleOutcomeReference
Structure-Based DesignOptimization of SARS-CoV 3CLpro inhibitorsGuided chemical modifications for improved potency nih.gov
Scaffold HoppingDevelopment of PLK4 inhibitorsDiscovery of novel, potent inhibitors with an aminopyrimidine core nih.gov
Bioisosteric ReplacementModification of TRPV1 antagonist BCTCImproved pharmacological and tolerability profile nih.gov
Combinatorial ChemistryExploration of SARS-CoV 3CLpro inhibitorsRapid exploration of structure-activity relationships nih.gov

Addressing Pre-clinical Challenges in Drug Development

The transition from a promising lead compound to a clinical candidate is fraught with challenges. Several preclinical hurdles must be overcome to ensure the safety and efficacy of a potential new drug.

Toxicity and Off-Target Effects: A major challenge is to ensure that the drug candidate is not toxic and does not interact with unintended biological targets, which can lead to adverse effects. For example, while the TRPV1 antagonist BCTC was effective in alleviating chronic pain in animal models, it caused hyperthermia (an increase in body temperature), which prevented its further development. nih.gov Subsequent research has focused on designing TRPV1 antagonists that retain their analgesic properties without this side effect. researchgate.net

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its success. A compound must be able to reach its target in the body in sufficient concentrations and for an adequate duration. The optimization of BCTC analogs aimed not only to reduce side effects but also to improve its unsatisfactory pharmacokinetic profile. nih.gov Similarly, for PLK4 inhibitors, good plasma and liver microsomal stability were key parameters that were successfully optimized. nih.gov

Scalable Synthesis: For a drug to be commercially viable, its synthesis must be efficient, cost-effective, and scalable. Research into synthetic methodologies, such as the development of efficient routes for chiral ligands like (S)-t-BuPyOx, is crucial for enabling the large-scale production of drug candidates. nih.gov

Addressing these preclinical challenges through careful lead optimization and rigorous testing is essential for realizing the full therapeutic potential of the this compound scaffold and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.